(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
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Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-3-4-14-16(28-23-21-14)18(26)25-9-7-24(8-10-25)15-6-5-13(11-19-15)17-20-12(2)27-22-17/h5-6,11H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBBAQANSJNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule featuring oxadiazole and thiadiazole moieties. These structural components are often associated with diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data sources.
Structural Overview
The compound can be broken down into its key structural components:
- Oxadiazole Ring : Known for its role in medicinal chemistry, particularly in anti-inflammatory and antimicrobial agents.
- Thiadiazole Ring : Often linked to antibacterial and antifungal properties.
The overall molecular formula is .
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated substantial activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings in related oxadiazole derivatives that inhibit cancer cell proliferation. For example, Zibotentan, a related compound, has been shown to inhibit apoptosis in prostate cancer cells, suggesting that similar mechanisms may be at play for our compound .
Anti-inflammatory Effects
Thiadiazole derivatives are frequently investigated for their anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures can reduce edema in animal models, indicating potential therapeutic applications in inflammatory diseases .
Study 1: Antitubercular Activity
A series of substituted oxadiazoles were synthesized and tested against Mycobacterium tuberculosis. The most active compounds had IC90 values ranging from 3.73 to 4.00 μM . This suggests that our compound may also possess similar antitubercular activity due to its structural similarities.
Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells showed that several oxadiazole derivatives were nontoxic at therapeutic concentrations. This is promising for the development of our compound as a potential therapeutic agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
